Nonaperone
Overview
Description
Nonaperone is a butyrophenone and a neuroleptic agent . It is used as an antipsychotic in schizophrenics at doses which do not elicit extrapyramidal side effects . The chemical formula of Nonaperone is C18H24FNO .
Molecular Structure Analysis
Nonaperone has a molecular weight of 289.390 . The InChI code for Nonaperone is InChI=1S/C18H24FNO/c19-17-9-7-16 (8-10-17)18 (21)2-1-11-20-12-14-3-4-15 (13-20)6-5-14/h7-10,14-15H,1-6,11-13H2
. The SMILES code is O=C (C1=CC=C (F)C=C1)CCCN2CC (CC3)CCC3C2
.
Scientific Research Applications
Synthesis and Electrochemical Behavior
Azaperone, a derivative of Nonaperone, known for its anti-anxiety and anti-aggressive properties in veterinary medicine, was studied for its improved synthetic route using a phase-transfer catalyst (PTC). The synthesis was achieved in four steps, highlighting the bis(2-chloroethyl) amine intermediate's high yield and the final product's efficient production. Additionally, the electrochemical oxidation behavior of Azaperone was investigated, revealing its irreversible electro-oxidation process with a linear enhancement of peak current vs. Azaperone concentration in a specific range. This study could have implications for the production and potential applications of Azaperone in various fields (Taghizadeh et al., 2021).
Veterinary Medicine and Wildlife Research
Another study utilized a combination of medetomidine, azaperone, and alfaxalone to immobilize free-ranging mule deer in urban and nonurban environments. The research assessed the safety and reliability of this drug combination under field conditions, providing valuable data on the physiological effects of the combination and its suitability for immobilizing urban and nonurban free-ranging mule deer. The study's findings could influence wildlife management and research methodologies (Mathieu et al., 2017).
Non-Therapeutic Research Ethics
In the realm of non-therapeutic research, a commentary shed light on the burdensome research procedures involved in trials, especially those involving invasive, nontherapeutic procedures without direct benefits for volunteers. This commentary aimed to improve the evaluation and implementation of studies involving such procedures, advocating for more stringent scientific standards for their rationale, design, and reporting, particularly when there's a risk of serious complications (Kimmelman et al., 2017).
properties
IUPAC Name |
4-(3-azabicyclo[3.2.2]nonan-3-yl)-1-(4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO/c19-17-9-7-16(8-10-17)18(21)2-1-11-20-12-14-3-4-15(13-20)6-5-14/h7-10,14-15H,1-6,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUXDPJVXLTYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CN(C2)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166780 | |
Record name | Nonaperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonaperone | |
CAS RN |
15997-76-9 | |
Record name | Nonaperone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015997769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonaperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NONAPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLD8OG7GK0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.